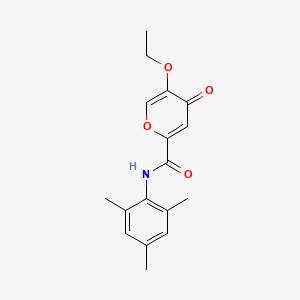

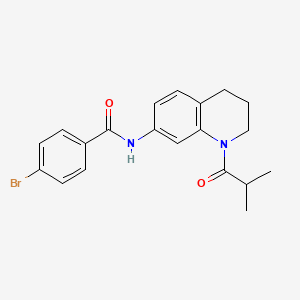

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

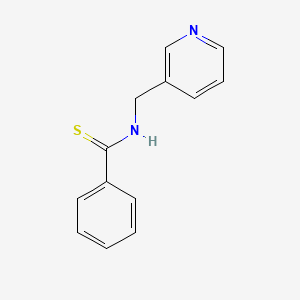

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is a chemical compound . It is a versatile material used in scientific research. It exhibits perplexing properties, making it suitable for various applications.

Synthesis Analysis

The synthesis of 4H-pyrans, which includes 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide, has been achieved through a mechanochemical multicomponent reaction (MCR) of different aldehydes, malononitrile, and various 1,3-dicarbonyl compounds . This process is catalyzed by an amine-functionalized metal-organic framework (MOF) Cu2(NH2-BDC)2(DABCO) as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide can be found in various databases . The molecular formula is C17H19NO4 .Chemical Reactions Analysis

4H-pyrans, including 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide, have been synthesized following diverse methodologies . In most of these examples, the core is contained in a more complex chromene structure .Applications De Recherche Scientifique

Cytotoxic Activity

The compound 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide and its derivatives demonstrate potential cytotoxic activity. For instance, Hassan et al. (2015) synthesized various pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibiting cytotoxicity against human cancer cell lines (Hassan et al., 2015). Similarly, another study by Nassar et al. (2015) outlined an efficient method for obtaining pyrazolo[3,4-d]pyrimidine derivatives, which showed significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015).

Synthesis Applications

The compound has been used in various synthesis applications. For example, Jadhav et al. (2018) developed an efficient and eco-friendly procedure for synthesizing related compounds, demonstrating the wide range of functional group tolerance and operation simplicity under metal-free reaction conditions (Jadhav et al., 2018). Kvitu (1990) also contributed to this field by synthesizing 2-Oxo-2H-pyran-5-carboxylate derivatives, highlighting the ease of formylation and cyclization to produce the derivatives (Kvitu, 1990).

Antiallergic Activity

The antiallergic activity of related compounds has been studied. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited antiallergic activity in a reaginic PCA test in rats (Nohara et al., 1985).

Antiviral and Antibacterial Activities

The compound's derivatives have also been studied for their antiviral and antibacterial activities. For instance, Larsen et al. (1999) synthesized Triazenopyrazole derivatives as potential inhibitors of HIV-1, demonstrating the potential of these compounds in antiviral research (Larsen et al., 1999). El-Agrody et al. (2000) synthesized pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives, showing promising antibacterial activities (El-Agrody et al., 2000).

Propriétés

IUPAC Name |

5-ethoxy-4-oxo-N-(2,4,6-trimethylphenyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLHCCHROBTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)

![2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B2646702.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)

![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)